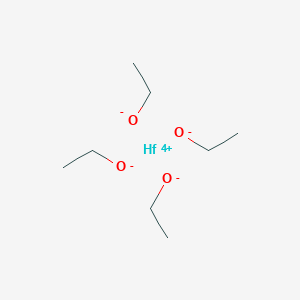

Hafnium ethoxide

Overview

Description

Hafnium ethoxide is a chemical compound used in the preparation of refractory coatings . It has other applications in Nano-materials & Thin Films, Display & Imaging, Catalysis & Synthesis, and Hybrid & Disperse Materials . The molecular formula of Hafnium ethoxide is C8H20HfO4 .

Synthesis Analysis

The conventional halide synthesis method of preparing hafnium alkoxides [Hf (OR) 4, R is an alkyl] has problems of inefficiency, a heavy CO2 emission footprint, and substantial solid and gas waste . An electrodissolution-coupled Hf (OR) 4 synthesis system using an alcohol solvent and Hf metal as feedstock has been proposed for the efficient, low-carbon, and waste-free electro-synthesis of Hf (OR) 4 . Another method involves the sol–gel technique, which has been used to synthesize undoped and copper-doped hafnium oxide nanoparticles .

Chemical Reactions Analysis

The electrochemical behavior of the tetraethylammonium-hydrogen sulfate (Et4NHSO4)-based EHS process is investigated by cyclic voltammetry, linear sweep voltammetry, Tafel, and electrochemical impedance spectroscopy . The anodic hafnium dissolution/corrosion occurs inside the passive film while the cathodic ethanol dehydrogenation occurs in a two-stage pathway .

Physical And Chemical Properties Analysis

Hafnium ethoxide appears as a white crystalline solid . Its melting point is between 178°-180°C and its boiling point is between 180°-200°C . The energy gap and the refractive index of the HfO2 films increase with the increase of oxidation temperature .

Scientific Research Applications

Dielectric Thin Films

Hafnium ethoxide is used as a molecular precursor for obtaining hafnia thin films . These thin films are promising gate dielectric materials for last-generation transistors . The thermal decomposition of hafnium ethoxide precursor was investigated by TG-DTG-DSC analysis from room temperature to 600°C in nitrogen atmosphere at 5K/min .

High-k Gate Electronic Devices

Hafnium dioxide (HfO2), which can be obtained from hafnium ethoxide, is widely recognized as one of the most promising high-k dielectric materials due to its remarkable properties such as high permittivity, wide band gap, and excellent thermal and chemical stability .

Atomic Layer Deposition (ALD)

The atomic layer deposition (ALD) of HfO2 has attracted significant attention in recent decades since it enables uniform and conformal deposition of HfO2 thin films on various substrates . Hafnium ethoxide is used in this process .

Surface Reaction Studies

The initial surface reactions of a series of homoleptic hafnium precursors on hydroxylated Si (100) surfaces have been examined using density functional theory calculations . These studies provide valuable insights for understanding the surface reaction mechanisms of precursors on hydroxylated Si (100) surfaces .

Preparation of Refractory Coatings

Hafnium ethoxide is used in the preparation of refractory coatings . These coatings are known for their ability to withstand high temperatures and harsh conditions .

Nano-materials & Thin Films

Hafnium ethoxide is used in the production of nano-materials and thin films . These materials have a wide range of applications in various fields .

Display & Imaging

Hafnium ethoxide is used in the field of display and imaging . It helps in the creation of high-quality displays and imaging devices .

Catalysis & Synthesis

Hafnium ethoxide is used in catalysis and synthesis . It plays a crucial role in various chemical reactions, enhancing the efficiency and effectiveness of these processes .

Mechanism of Action

Target of Action

Hafnium ethoxide primarily targets the manufacture of electronic devices . It is a versatile material with applications ranging from high-temperature extreme environments of refractory ceramics to sensitive structures for microelectronics . It is well established that Hafnium ethoxide is capable of enhancing the performance of transistors and capacitors .

Mode of Action

Hafnium ethoxide interacts with its targets through a process known as atomic layer deposition . This process involves depositing thin films of the compound onto silicon wafers, which are then etched away at various stages of device fabrication . The etching rates of these films in hydrofluoric acid (HF) solutions are found to be dependent on the post-deposition annealing temperature .

Biochemical Pathways

The primary biochemical pathway affected by Hafnium ethoxide is the crystallization of the HfO2 films . A transition region in the etch rate is identified between 300 and 350°C, corresponding to the crystallization of the HfO2 films . This crystallization process is crucial for the compound’s function in enhancing the performance of electronic devices .

Pharmacokinetics

For instance, the etching rates of HfO2 films in HF solutions are found to be dependent on the post-deposition annealing temperature . This suggests that the compound’s bioavailability can be controlled by adjusting the annealing temperature .

Result of Action

The action of Hafnium ethoxide results in the formation of HfO2 thin films with etch resistance properties . These films are resistant to 10% HF solutions over the course of several hours when deposited directly onto silicon and annealed above 350°C . The compound also demonstrates resistance to oxidation, copper corrosion, and general weathering .

Action Environment

The action of Hafnium ethoxide is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the etching rates of HfO2 films in HF solutions are dependent on the post-deposition annealing temperature . Additionally, the compound’s action can be influenced by the presence of silicon and aluminum oxide (Al2O3), as these materials are often used as substrates in the atomic layer deposition process .

Safety and Hazards

Hafnium ethoxide is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ethanolate;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMXCBKRLYJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20HfO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431329 | |

| Record name | HAFNIUM ETHOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium ethoxide | |

CAS RN |

13428-80-3 | |

| Record name | HAFNIUM ETHOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis-ethoxide hafnium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

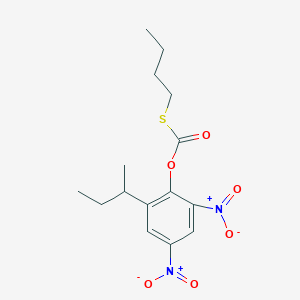

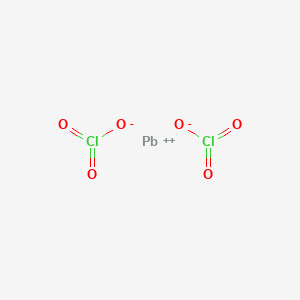

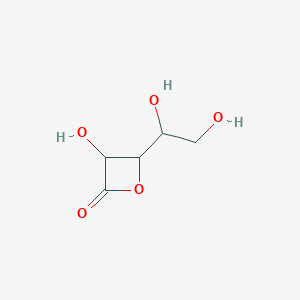

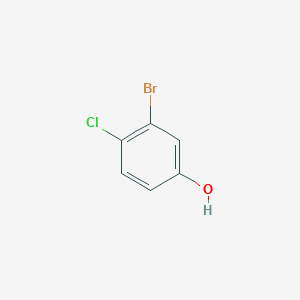

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.